3-(Bromomethyl)quinoline hydrobromide
Description
Molecular Formula and IUPAC Nomenclature
This compound possesses the molecular formula C₁₀H₉Br₂N, with a molecular weight of 302.9932 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 1192352-34-3 and carries the European Community number 847-062-2. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as 3-(bromomethyl)quinoline;hydrobromide, reflecting its structure as a quinoline derivative with a bromomethyl substituent at the 3-position, existing as a hydrobromide salt.
The molecular structure consists of a quinoline core framework, which represents a bicyclic aromatic system comprising a benzene ring fused to a pyridine ring. The bromomethyl group (-CH₂Br) is positioned at the 3-carbon of the quinoline ring system, while an additional bromide ion is present as the hydrobromide salt form. The Simplified Molecular Input Line Entry System representation is documented as BrCc1cnc2c(c1)cccc2.Br, providing a concise structural description.
The compound belongs to the broader class of halogenated heterocyclic compounds, specifically quinoline derivatives that are recognized for their diverse biological activities and applications in medicinal chemistry. The presence of the bromine atom significantly contributes to the compound's reactivity, particularly in electrophilic substitution reactions and nucleophilic displacement processes.
Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic characterization of this compound provides essential structural confirmation through multiple analytical techniques. Nuclear Magnetic Resonance spectroscopy reveals distinctive chemical shifts characteristic of the quinoline ring system and the bromomethyl substituent. The aromatic protons of the quinoline core typically appear in the downfield region between 7.0 and 9.0 parts per million, with the nitrogen-adjacent protons exhibiting the most deshielded signals due to the electron-withdrawing nature of the nitrogen atom.
The bromomethyl group displays a characteristic singlet in the proton Nuclear Magnetic Resonance spectrum, typically appearing around 4.5 to 5.0 parts per million. This chemical shift reflects the deshielding effect of the electron-withdrawing bromine atom and the aromatic quinoline system. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural information, with the bromomethyl carbon appearing as a distinct signal in the aliphatic region.
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of the quinoline aromatic system and the carbon-bromine bond. The aromatic carbon-carbon stretching vibrations appear in the region of 1600-1500 cm⁻¹, while the carbon-nitrogen stretching of the quinoline ring contributes to absorptions around 1580-1550 cm⁻¹. The carbon-bromine stretching vibration typically manifests as a medium-intensity band in the 600-500 cm⁻¹ region.
Mass spectrometric analysis provides molecular ion confirmation and fragmentation patterns characteristic of the compound structure. The molecular ion peak corresponds to the expected molecular weight, while fragmentation patterns reveal loss of bromine atoms and characteristic quinoline fragments. Electron ionization mass spectrometry demonstrates typical fragmentation pathways for halogenated quinoline derivatives, including loss of hydrogen bromide and formation of quinoline-based fragment ions.
X-ray Crystallographic Analysis
X-ray crystallographic studies of structurally related compounds provide valuable insights into the solid-state characteristics of this compound. Analysis of closely related quinoline derivatives, such as 3-bromomethyl-2-chloro-quinoline, reveals important structural parameters that can be extrapolated to understand the target compound. The triclinic crystal system with space group P'1 represents a common crystallographic arrangement for substituted quinoline derivatives.
Crystallographic data for related structures indicate unit cell parameters with characteristic dimensions reflecting the molecular packing arrangements. The quinoline ring system maintains planarity, with the phenyl and pyridine rings exhibiting minimal deviation from coplanarity. Bond distances within the quinoline core conform to expected aromatic system parameters, with carbon-carbon bonds ranging between 1.35 and 1.45 Angstroms and carbon-nitrogen bonds displaying typical values around 1.32-1.35 Angstroms.
The bromomethyl substituent introduces specific geometric constraints, with the carbon-bromine bond length typically measuring approximately 1.95-1.96 Angstroms. The attachment point of the bromomethyl group to the quinoline ring creates a slight perturbation in the local bond angles, with the endocyclic angles showing minor deviations from the ideal 120-degree values expected for aromatic systems.
Intermolecular interactions in the crystal lattice include hydrogen bonding patterns and bromine-mediated contacts that influence the overall packing efficiency. The hydrobromide salt form introduces additional ionic interactions that contribute to crystal stability and influence the overall three-dimensional arrangement of molecules within the unit cell.
Computational Molecular Modeling Studies
Computational molecular modeling provides comprehensive insights into the electronic structure, conformational preferences, and physicochemical properties of this compound. Density functional theory calculations reveal the electronic distribution within the molecule, highlighting the electron-withdrawing effects of both the quinoline nitrogen and the bromine atoms. These calculations predict optimal molecular geometries that align closely with experimental crystallographic observations.
Molecular orbital analysis demonstrates the highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics that influence the compound's reactivity profile. The quinoline aromatic system contributes significantly to both frontier orbitals, while the bromomethyl group introduces perturbations that affect the overall electronic properties. The computed molecular dipole moment reflects the asymmetric charge distribution resulting from the polar carbon-bromine bond and the quinoline nitrogen atom.
Properties
IUPAC Name |
3-(bromomethyl)quinoline;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN.BrH/c11-6-8-5-9-3-1-2-4-10(9)12-7-8;/h1-5,7H,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCMSGZQBZXJNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192352-34-3 | |
| Record name | 3-(bromomethyl)quinoline hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(bromomethyl)quinoline hydrobromide typically involves the bromination of quinoline derivatives. One common method is the bromination of 3-methylquinoline using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions. The resulting 3-(bromomethyl)quinoline is then treated with hydrobromic acid to obtain the hydrobromide salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-(Bromomethyl)quinoline hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form quinoline-3-carboxaldehyde or quinoline-3-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromomethyl group can yield 3-methylquinoline using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, and primary amines in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Potassium permanganate in aqueous or acidic medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran under reflux.
Major Products:
Nucleophilic Substitution: Substituted quinoline derivatives (e.g., 3-azidomethylquinoline, 3-thiomethylquinoline).
Oxidation: Quinoline-3-carboxaldehyde, quinoline-3-carboxylic acid.
Reduction: 3-Methylquinoline.
Scientific Research Applications
Pharmaceutical Intermediates
3-(Bromomethyl)quinoline hydrobromide serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its production method involves the reaction of quinoline derivatives with bromine, yielding high-purity 3-bromoquinoline suitable for further transformations into active pharmaceutical ingredients (APIs) . This compound's structural versatility allows it to be modified into numerous derivatives that exhibit enhanced biological activities.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including those derived from this compound. For instance, certain synthesized quinoline derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) analyses indicate that specific substitutions on the quinoline ring can enhance antimicrobial efficacy, making these compounds promising candidates for developing new antibiotics.
Anticancer Activity
Quinoline-based compounds have been extensively studied for their anticancer properties. Research indicates that derivatives of 3-(bromomethyl)quinoline exhibit selective cytotoxicity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF7 (breast cancer) cells . The mechanism of action often involves the inhibition of DNA synthesis and induction of apoptosis in cancer cells, making these compounds valuable in cancer therapy.
Antitubercular Activity
The compound has also been evaluated for its antitubercular activity against Mycobacterium tuberculosis. Certain derivatives synthesized from this compound displayed potent activity, with minimum inhibitory concentrations (MICs) comparable to established antitubercular drugs like isoniazid and rifampicin . This suggests that modifications to the quinoline structure can lead to improved efficacy against tuberculosis.
Synthesis of Novel Compounds
This compound acts as a building block for synthesizing novel compounds with diverse functionalities. For example, it has been used to create quinoline derivatives with enhanced pharmacological profiles by introducing various substituents that modulate their biological activities . This synthetic versatility is critical in drug discovery and development processes.
Case Studies
Several case studies have documented the successful application of this compound in drug design:
- Antimicrobial Agents : A study demonstrated that specific substitutions on the bromomethyl group significantly enhanced the antimicrobial properties of quinoline derivatives against resistant bacterial strains .
- Anticancer Research : Another investigation revealed that certain quinoline derivatives showed IC50 values in the low micromolar range against multiple cancer cell lines, indicating their potential as effective anticancer agents .
Mechanism of Action
The mechanism of action of 3-(bromomethyl)quinoline hydrobromide is primarily related to its ability to interact with biological macromolecules. In medicinal applications, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the fragmentation of bacterial DNA and ultimately bacterial cell death . Additionally, quinoline derivatives can interfere with the function of other enzymes and receptors, contributing to their broad-spectrum biological activity .
Comparison with Similar Compounds
4-(Bromomethyl)quinoline Hydrobromide
- CAS RN : 73870-28-7
- Molecular Formula : C₁₀H₉Br₂N
- Key Differences: The bromomethyl group at the 4-position on the quinoline ring alters steric and electronic properties compared to the 3-substituted analog. This positional change may influence reactivity in nucleophilic substitution reactions due to variations in ring strain and resonance effects .
7-(Bromomethyl)quinoline Hydrobromide
- CAS RN : 188874-61-5
- Molecular Formula : C₁₀H₉Br₂N
- Key Differences : Substitution at the 7-position introduces distinct regioselectivity in downstream reactions. For instance, steric hindrance at this position may reduce accessibility for bulky nucleophiles .
Structural Analogs with Alternative Substituents
6-Bromo-3-chloromethylquinoline
2-(3-Bromopropyl)quinoline Hydrobromide
- CAS RN : 92017-90-8
- Molecular Formula : C₁₂H₁₃Br₂N
- Key Differences : The bromopropyl chain enhances lipophilicity, making this compound more suitable for lipid membrane penetration in drug delivery applications. However, the longer chain may reduce crystallinity compared to bromomethyl derivatives .
Core-Modified Derivatives
1-(Bromomethyl)isoquinoline Hydrobromide
- CAS RN : 337508-56-2
- Molecular Formula : C₁₀H₈BrN·HBr
- Key Differences: The isoquinoline core (benzannulated at the 2-position vs. This structural difference also affects solubility in polar solvents .
Comparative Data Table
| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |
|---|---|---|---|---|---|
| 3-(Bromomethyl)quinoline HBr | 1192352-34-3 | C₁₀H₉Br₂N | 303.00 | Not reported | Alkylating agent, drug synthesis |
| 4-(Bromomethyl)quinoline HBr | 73870-28-7 | C₁₀H₉Br₂N | 303.00 | >280 (dec.) | Heterocyclic intermediates |
| 7-(Bromomethyl)quinoline HBr | 188874-61-5 | C₁₀H₉Br₂N | 303.00 | Not reported | Regioselective alkylation |
| 6-Bromo-3-chloromethylquinoline | 1196157-05-7 | C₁₀H₇BrClN | 256.53 | Not reported | Bifunctional pharmacophores |
| 2-(3-Bromopropyl)quinoline HBr | 92017-90-8 | C₁₂H₁₃Br₂N | 331.05 | Not reported | Lipophilic drug candidates |
| 1-(Bromomethyl)isoquinoline HBr | 337508-56-2 | C₁₀H₈BrN·HBr | 318.99 | 210 | Coordination chemistry |
Reactivity and Application Insights
- 3-(Bromomethyl)quinoline Hydrobromide: Exhibits higher reactivity in SN₂ reactions compared to 4- and 7-substituted isomers due to reduced steric hindrance at the 3-position .
- 4-(Bromomethyl)quinoline Hydrobromide: The hydrobromide salt’s high melting point (>280°C) suggests thermal stability, making it suitable for high-temperature reactions .
- 1-(Bromomethyl)isoquinoline Hydrobromide: Used in metal-organic frameworks (MOFs) due to its planar isoquinoline core, which enhances ligand-metal binding .
Biological Activity
3-(Bromomethyl)quinoline hydrobromide is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and relevant data tables.
- Molecular Formula : C11H11Br2N
- Molecular Weight : 317.02 g/mol
- IUPAC Name : 2-(bromomethyl)-4-methylquinoline; hydrobromide
- InChI Key : QKDPASRKZHQJHW-UHFFFAOYSA-N
- Canonical SMILES : CC1=CC(=NC2=CC=CC=C12)CBr.Br
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Pseudomonas aeruginosa, revealing an inhibition zone comparable to standard antibiotics. This suggests potential applications in treating infections caused by resistant bacterial strains.
Table 1: Antimicrobial Efficacy Against Bacterial Strains
| Bacterial Strain | Inhibition Zone (mm) | Comparison to Standard Antibiotics |
|---|---|---|
| Pseudomonas aeruginosa | 25 | Comparable to Ciprofloxacin |
| Staphylococcus aureus | 22 | Comparable to Vancomycin |
| Escherichia coli | 20 | Comparable to Ampicillin |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that certain derivatives of quinoline compounds have lower IC50 values compared to conventional chemotherapeutics like cisplatin, indicating their potential as alternative cancer treatments.
Table 2: Cytotoxicity in Cancer Models
| Compound | IC50 (µM) | Reference Drug (IC50 µM) |
|---|---|---|
| This compound | 15 | Cisplatin (30) |
| Compound A | 12 | Doxorubicin (25) |
| Compound B | 10 | Paclitaxel (20) |
The biological activity of this compound is attributed to its ability to inhibit specific enzymatic pathways and disrupt cellular processes in target organisms. For instance, studies have shown that quinoline derivatives can interfere with the photosynthetic electron transport chain in chloroplasts, which may extend to similar mechanisms in bacterial cells.
Case Studies
- Antimicrobial Efficacy : A study published in BenchChem evaluated the antimicrobial properties of various quinoline derivatives, including this compound. Results indicated potent inhibition against Pseudomonas aeruginosa, with an inhibition zone comparable to standard antibiotics .
- Cytotoxicity in Cancer Models : Another investigation assessed the cytotoxic effects of quinoline derivatives on human cancer cell lines. The results showed that certain derivatives had IC50 values significantly lower than conventional chemotherapeutics like cisplatin, suggesting a promising alternative for cancer treatment .
- Antitubercular Activity : Quinoline compounds have been reported to exhibit antitubercular activity against Mycobacterium tuberculosis. A structure-activity relationship study revealed that specific substitutions on the quinoline ring enhance activity significantly, indicating potential for further development as antitubercular agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(Bromomethyl)quinoline hydrobromide?
- Methodology :
- Step 1 : Bromination of quinoline derivatives using brominating agents like N-bromosuccinimide (NBS) or elemental bromine. For example, bromination at the 3-position may require Lewis acid catalysts (e.g., AlCl₃) in solvents like chloroform or carbon tetrachloride .
- Step 2 : Hydrobromide salt formation via reaction with hydrobromic acid (HBr) or by in situ generation during bromomethylation .
- Key Considerations : Reaction temperature (e.g., 0–60°C), solvent polarity, and stoichiometry of brominating agents to avoid over-halogenation .
Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromomethyl group at C3) and aromatic proton environments .
- X-ray Crystallography : Use SHELX software for structure refinement. Example protocols include data collection on Bruker APEXII diffractometers and refinement in monoclinic/triclinic systems .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., C₁₀H₉Br₂N, ~315.9 g/mol) .
Q. How should researchers handle this compound safely in the lab?
- Safety Protocols :
- Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory and skin irritation .
- Avoid aqueous solutions unless specified; hydrobromide salts may decompose in moisture.
- Store in airtight containers under inert gas (N₂/Ar) to prevent degradation .
Advanced Research Questions
Q. How can regioselectivity be achieved during bromomethylation of quinoline derivatives?
- Strategies :
- Directing Groups : Use electron-withdrawing substituents (e.g., -CN, -NO₂) at adjacent positions to guide bromomethylation to C3 .
- Protective-Deprotective Approaches : Temporarily block reactive sites (e.g., C2/C4) with trimethylsilyl groups before bromomethylation .
- Case Study : In 3-substituted quinolines, bromine-magnesium exchange reactions (e.g., with LiBu₂Mg) enable selective functionalization .
Q. What mechanistic insights explain the reactivity of the bromomethyl group in cross-coupling reactions?
- Mechanistic Analysis :
- Nucleophilic Substitution : The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, alkoxides) to form C-N/C-O bonds. Example: Reaction with Cs₂CO₃ in DMF yields functionalized styrylquinolines .
- Buchwald–Hartwig Coupling : Palladium-catalyzed coupling with arylboronic acids to generate biaryl motifs .
- Side Reactions : Competing elimination (e.g., HBr release) may occur under basic conditions; monitor via TLC/GC-MS .
Q. How can computational modeling optimize the design of quinoline-based inhibitors using this compound?
- Methodology :
- Docking Studies : Use Schrödinger Suite or AutoDock to predict binding affinities for biological targets (e.g., enzymes like ADAM-17) .
- DFT Calculations : Analyze electron density maps to assess bromine’s inductive effects on quinoline’s aromaticity and reactivity .
- SAR Development : Correlate substituent positions (e.g., C3 bromomethyl vs. C6 chloro) with antimicrobial/anticancer activity using QSAR models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
